Lp-PLA2-IN-3
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Overview
Description
Lp-PLA2-IN-3 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques, making it a target for therapeutic interventions in cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lp-PLA2-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Lp-PLA2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Lp-PLA2-IN-3 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein, which is susceptible to oxidative modification . By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine, a pro-inflammatory mediator, thereby reducing the risk of atherosclerosis and related cardiovascular events .
Comparison with Similar Compounds
Similar Compounds
Darapladib: Another Lp-PLA2 inhibitor known for its potential in treating cardiovascular diseases.
Rilapladib: Similar to Lp-PLA2-IN-3, it inhibits Lp-PLA2 and is investigated for its role in atherosclerosis and cardiovascular disorders.
Uniqueness
This compound is unique in its specific inhibitory profile and its potential applications in both therapeutic and diagnostic fields. Its ability to modulate inflammatory responses and prevent plaque formation sets it apart from other similar compounds.
Properties
IUPAC Name |
4-amino-N-[4-[4-chloro-3-(trifluoromethyl)phenoxy]-3-cyanophenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O3S/c21-18-7-4-15(10-17(18)20(22,23)24)30-19-8-3-14(9-12(19)11-25)27-31(28,29)16-5-1-13(26)2-6-16/h1-10,27H,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADGQEKPNKSGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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